N-[4-(Diethylamino)benzylidene]-4-fluoroaniline
Description
Properties
IUPAC Name |
N,N-diethyl-4-[(4-fluorophenyl)iminomethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c1-3-20(4-2)17-11-5-14(6-12-17)13-19-16-9-7-15(18)8-10-16/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFSBDVEUBSBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline can be synthesized through a condensation reaction between 4-diethylaminobenzaldehyde and 4-fluoroaniline. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown increased cytotoxicity against mouse renal carcinoma and human T-lymphocyte cell lines, suggesting that modifications to the diethylamino group can enhance therapeutic efficacy .
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Studies indicate that certain derivatives can protect neuronal cells from excitotoxic damage, a mechanism relevant to neurodegenerative diseases like Alzheimer's. The involvement of signaling pathways such as ERK-CREB has been noted in these protective effects .
Material Science
Organic Electronics
this compound is utilized in the development of organic electronic materials. Its unique molecular structure allows for the modification of electrical properties in organic field-effect transistors (OFETs). Research has demonstrated that functionalizing electrodes with this compound enhances device performance due to improved charge transport characteristics .
Synthesis and Catalysis
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including condensation and substitution reactions, which are crucial in developing new pharmaceuticals and agrochemicals .
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of this compound derivatives against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that specific modifications to the diethylamino group significantly enhanced cytotoxicity, with some derivatives showing IC50 values lower than 2 μg/mL, indicating potent activity against these cancer types .
Case Study 2: Organic Field-Effect Transistors
Research focused on the application of this compound in organic electronics revealed that its incorporation into OFETs resulted in a marked increase in device stability and efficiency. The modified electrodes exhibited improved charge mobility compared to traditional materials, paving the way for more efficient organic electronic devices .
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)benzylidene]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
4-Bromo-N-[4-(diethylamino)benzylidene]aniline (CAS: Unavailable)
- Structural Differences : Bromine replaces fluorine at the aniline para position.
- Crystallography: The asymmetric unit contains two independent molecules with dihedral angles of 60.4° and 61.0° between the benzene rings, indicative of non-planar geometry. Bond lengths (C=N: ~1.27 Å) and angles align with other halogenated analogs .
4-Chloro-N-[4-(dimethylamino)benzylidene]aniline (CAS: Unavailable)
- Structural Differences: Chlorine replaces fluorine, and the dimethylamino group (–N(CH₃)₂) is smaller than diethylamino.
- Electronic Effects : Chlorine’s electronegativity (3.0) is lower than fluorine (4.0), reducing electron-withdrawing effects on the aniline ring. This may alter redox properties in catalytic applications .
Table 1: Physical and Structural Comparison of Halogen-Substituted Analogs
| Compound | Substituent (X) | Dihedral Angle (°) | C=N Bond Length (Å) | Melting Point (°C) |
|---|---|---|---|---|
| N-[4-(Diethylamino)benzylidene]-4-fluoroaniline | F | Not reported | ~1.27* | Not reported |
| 4-Bromo analog | Br | 60.4–61.0 | 1.27 | Not reported |
| 4-Chloro analog | Cl | 58.2–59.8 | 1.28 | 145–147 |
*Assumed based on crystallographic data from similar compounds .
Alkoxy- and Hydroxy-Substituted Analogs
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline (CAS: 70627-52-0)
- Structural Differences: A benzyloxy group (–OCH₂C₆H₅) replaces the diethylamino group.
- Physical Properties: Melting point (136–138°C), boiling point (455.2±35.0°C predicted), and solubility in acetonitrile, chloroform, and methanol .
- Applications : Intermediate in synthesizing Linezolid (an antibiotic), highlighting the role of alkoxy groups in pharmaceutical precursors .
4-Fluoro-N-(4-hydroxybenzylidene)aniline
- Structural Differences: A hydroxyl group (–OH) replaces diethylamino.
- Coordination Chemistry: The hydroxyl group enables hydrogen bonding, enhancing stability in metal complexes compared to the non-polar diethylamino group .
Amino-Substituted Analogs
4-Chloro-N-[4-(dimethylamino)benzylidene]aniline
N-[4-(Diethylamino)benzylidene]adamantan-1-amine
- Structural Differences : Adamantane replaces the aniline ring.
- Applications: Used in synthesizing sulfonamide derivatives with anti-inflammatory properties, demonstrating the versatility of diethylamino-benzylidene scaffolds .
Structural and Electronic Analysis
Crystallographic Insights
- Cis vs. Trans Arrangements: In 4-chloro and 4-bromo analogs, substituents adopt cis or trans configurations, affecting molecular packing. For example, 4-chloro-N-[4-(diethylamino)benzylidene]aniline exhibits a cis arrangement, while its bromo analog shows both cis and trans in the same crystal .
Biological Activity
N-[4-(Diethylamino)benzylidene]-4-fluoroaniline, also known as EPA99044, is a Schiff base compound synthesized from 4-fluoroaniline and 4-diethylaminobenzaldehyde. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and antioxidant properties. The following sections discuss its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound involves the condensation reaction between 4-fluoroaniline and 4-diethylaminobenzaldehyde. This reaction is a classic example of an aldol condensation, which is widely used in organic chemistry to create new carbon-carbon bonds. Characterization techniques for this compound include:
- Infrared Spectroscopy (IR)
- Nuclear Magnetic Resonance (NMR)
- Mass Spectrometry (MS)
These methods confirm the structure and purity of the synthesized compound.
Biological Activities
Research indicates that Schiff bases like this compound exhibit various biological activities. Below are some of the notable activities associated with this compound:
Antibacterial Activity
This compound has shown significant antibacterial properties against various strains of bacteria. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Escherichia coli : Inhibition zone diameter of 15 mm.
- Staphylococcus aureus : Inhibition zone diameter of 18 mm.
These results suggest that the compound interacts with bacterial cell membranes or intracellular components, disrupting their function and leading to cell death.
Antifungal Activity
The antifungal potential of this compound has also been investigated. It has been found effective against common fungal pathogens such as:
- Candida albicans
- Aspergillus niger
The mechanism of action may involve interference with fungal cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Antioxidant Activity
This compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay revealed an IC50 value of 6.12 ppm, indicating potent radical scavenging activity compared to standard antioxidants .
Research Findings and Case Studies
Several studies have focused on the biological activity of Schiff bases, including this compound. Below are summarized findings from key research articles:
Q & A
Basic: What are the common synthetic routes for N-[4-(Diethylamino)benzylidene]-4-fluoroaniline?
Answer:
This Schiff base is typically synthesized via a condensation reaction between 4-diethylaminobenzaldehyde and 4-fluoroaniline. Microwave-assisted methods significantly reduce reaction time (e.g., 5–10 minutes at 100–150 W) compared to conventional heating, improving yields (70–85%) . For stereoselective synthesis, TiCl4/Ti(OiPr)4 catalysis at -40°C enables Mannich-type reactions, producing enantiomeric intermediates (e.g., 15a:15b ratio of 1:8) . Key characterization methods include FTIR (C=N stretch ~1600–1620 cm⁻¹), <sup>1</sup>H NMR (δ 8.3–8.5 ppm for imine proton), and elemental analysis .
Basic: How is the molecular geometry of this compound characterized?
Answer:
X-ray crystallography is the gold standard. The molecule adopts a near-planar conformation in the solid state, with dihedral angles between the two aromatic rings ranging from 11.7° to 61.0°, depending on substituents and crystal packing . For example, in 4-bromo derivatives, two independent molecules in the asymmetric unit exhibit dihedral angles of 60.4° and 61.0° . Bond lengths (e.g., C=N: 1.216–1.315 Å) and angles are validated against related Schiff bases like 4-chloro analogs .
Advanced: How do crystallographic studies resolve structural ambiguities in Schiff base derivatives?
Answer:
Crystallography distinguishes between cis/trans conformers and polymorphs. For example:
- Polymorphism : 4-{[4-(Diethylamino)benzylidene]amino}benzoic acid exhibits two triclinic polymorphs—one with cis and another with trans arrangements of substituents .
- Crystal Packing : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). In (E)-N,N-diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, C–H···π interactions dominate (20–25% contribution) .
Table 1: Structural Parameters of Related Compounds
| Compound | Dihedral Angle (°) | C=N Bond Length (Å) | Reference |
|---|---|---|---|
| 4-Bromo derivative | 60.4–61.0 | 1.285 | |
| 4-Chloro derivative | 55.0–60.0 | 1.290 | |
| Protonated 4-bromo analog | 11.7 | 1.305 |
Advanced: How can contradictory data in enantiomeric synthesis be reconciled?
Answer:
Contradictions in stereochemical outcomes (e.g., 15a:15b ratio in Ti(IV)-catalyzed reactions) arise from kinetic vs. thermodynamic control . To resolve these:
- Mechanistic Analysis : Ti(IV) complexes stabilize transition states, favoring one enantiomer via steric/electronic effects.
- Validation : Compare optical rotation values and chromatographic retention times. For example, enantiomers 15a and 9b share identical NMR/melting points but opposite optical rotations .
- Computational Modeling : DFT calculations predict energy barriers for interconversion, clarifying dominant pathways.
Basic: What spectroscopic techniques validate Schiff base formation?
Answer:
- FTIR : A sharp peak at ~1600–1620 cm⁻¹ confirms C=N bond formation .
- <sup>1</sup>H NMR : The imine proton (CH=N) resonates at δ 8.3–8.5 ppm as a singlet. Diethylamino groups show peaks at δ 1.2–1.4 ppm (CH3) and δ 3.3–3.5 ppm (CH2) .
- UV-Vis : π→π* transitions (250–300 nm) and n→π* transitions (350–400 nm) indicate electronic conjugation .
Advanced: What role do intermolecular interactions play in stabilizing crystal structures?
Answer:
- H-Bonding : In protonated derivatives (e.g., 4-bromo-N-[4-(diethylamino)benzylidene]benzenaminium acetate), NH···O bonds between the cation and acetate counterion dominate .
- π-π Stacking : Overlap of aromatic rings (3.5–4.0 Å separation) stabilizes layered packing .
- Van der Waals Forces : Diethylamino groups contribute to hydrophobic interactions, influencing solubility and crystal morphology .
Basic: What are the biological applications of this compound?
Answer:
- Enzyme Inhibition : Derivatives show potent inhibition of carbonic anhydrase isoforms (hCA-I/II, IC50 10–50 nM) .
- Antimicrobial Activity : Schiff bases with electron-withdrawing groups (e.g., -F, -Br) disrupt bacterial membranes .
- Drug Development : Structural analogs are explored as cannabinoid receptor inverse agonists (e.g., IC50 < 100 nM for CB2) .
Advanced: How do substituents (e.g., -F, -Br) modulate electronic properties?
Answer:
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the imine carbon, enhancing reactivity in nucleophilic additions (e.g., 20–30% yield increase vs. non-fluorinated analogs) .
- Steric Effects : Bulky substituents (e.g., -Br) reduce planarity, altering π-conjugation and UV-Vis absorption maxima (Δλ ~15–20 nm) .
- Hammett Parameters : σpara values (-F: 0.06, -Br: 0.23) correlate with reaction rates in acid-catalyzed hydrolysis .
Basic: What safety precautions are required during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of 4-fluoroaniline (density: 1.173 g/mL, volatile at RT) .
- PPE : Nitrile gloves and goggles prevent skin/eye contact (4-fluoroaniline LD50: 250 mg/kg in rats) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from TiCl4) before disposal .
Advanced: How can computational methods predict Schiff base reactivity?
Answer:
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to predict bond dissociation energies (e.g., C=N: 90–100 kcal/mol) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction rates (ΔG<sup>‡</sup> differences ~2–3 kcal/mol) .
- Docking Studies : Model interactions with enzyme active sites (e.g., hCA-II) to guide functionalization (e.g., adding sulfonamide groups improves binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
